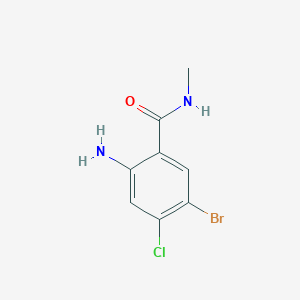

2-amino-5-bromo-4-chloro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-amino-5-bromo-4-chloro-N-methylbenzamide is a derivative of benzamide with potential applications in various fields of chemistry and medicine. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their chemical and biological properties. For instance, benzamide derivatives exhibit a range of activities, including antiemetic, parasympathomimetic , and antiproliferative effects . These compounds are also used as synthons in the synthesis of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of related benzamide compounds involves various chemical reactions, including chlorination, oxidation, and ammonolysis . For example, 2-amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with an overall yield of 62% and a purity of 99.6% . The optimization of reaction conditions, such as temperature and reagent ratios, is crucial for achieving high yields and purities. Similarly, the synthesis of complex molecules like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves multiple steps, including condensation and cyclization reactions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and density functional theory (DFT) . These studies provide insights into the bond lengths, bond angles, and overall geometry of the molecules. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system with specific space group parameters . The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic characteristics of these compounds .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including electron addition, intramolecular cyclization, and heteroannulation . The reductive chemistry of these compounds can lead to the formation of cytotoxic products, which are of interest in the development of antitumor agents . For example, the reduction of nitro groups to amines or hydroxylamines in the presence of reducing agents like sodium formate has been studied . Additionally, palladium-catalyzed cross-coupling reactions are employed to synthesize novel heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refractivity, polarizability, and hyperpolarizability, are important for understanding their interactions with biological systems and their potential as drug candidates . Measurements of density and refractive index can provide information about the molar refractivity and polarizability of these compounds . Furthermore, the first-order hyperpolarizability is a measure of the nonlinear optical properties, which can be significant in materials science applications .

Applications De Recherche Scientifique

Synthesis and Characterization in Chemistry

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, 2-amino-5-bromo-4-chloro-N-methylbenzamide serves as a building block for various therapeutic agents. It's involved in the synthesis of protein kinase inhibitors, suggesting its potential in targeted cancer therapies or other diseases involving kinase dysregulation (C. Russell et al., 2015). Moreover, it plays a role in synthesizing serotonin 5-HT3 and dopamine D2 receptor dual antagonists, which could be beneficial in treating nausea or psychiatric disorders (Y. Hirokawa et al., 2002).

Biochemical Research

This compound is also significant in biochemical research. For example, it is used in the study of nitrogen mustard analogues for gene-directed enzyme prodrug therapy (GDEPT), potentially improving cancer treatment strategies (F. Friedlos et al., 1997).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2-amino-5-bromo-4-chloro-N-methylbenzamide exhibit significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in developing new antibiotics (Iveta Zadrazilova et al., 2015).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

The specific biochemical pathways affected by 2-amino-5-bromo-4-chloro-N-methylbenzamide are currently unknown

Result of Action

The molecular and cellular effects of 2-amino-5-bromo-4-chloro-N-methylbenzamide’s action are currently unknown

Action Environment

The action, efficacy, and stability of 2-amino-5-bromo-4-chloro-N-methylbenzamide can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active .

Propriétés

IUPAC Name |

2-amino-5-bromo-4-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2O/c1-12-8(13)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZYNJBCTHNRCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1N)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-bromo-4-chloro-N-methylbenzamide | |

CAS RN |

1379318-30-5 |

Source

|

| Record name | 2-amino-5-bromo-4-chloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3016420.png)

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)

![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)

![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)

![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)

![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)

![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)